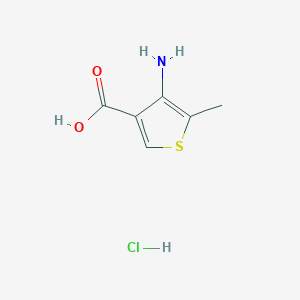

4-Amino-5-methylthiophene-3-carboxylic acid hydrochloride

Descripción

4-Amino-5-methylthiophene-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H7NO2S·HCl and a molecular weight of 193.65 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of an amino group at the 4-position, a methyl group at the 5-position, and a carboxylic acid group at the 3-position. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Propiedades

IUPAC Name |

4-amino-5-methylthiophene-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S.ClH/c1-3-5(7)4(2-10-3)6(8)9;/h2H,7H2,1H3,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHELDPLBLLOEEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CS1)C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-methylthiophene-3-carboxylic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 5-methylthiophene-3-carboxylic acid.

Amination: The carboxylic acid is subjected to amination to introduce the amino group at the 4-position. This can be achieved using reagents such as ammonia or amines under appropriate conditions.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of 4-Amino-5-methylthiophene-3-carboxylic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:

Batch Processing: Large-scale batch reactors are used to carry out the reactions.

Purification: The product is purified using crystallization or recrystallization techniques to obtain the desired purity level.

Análisis De Reacciones Químicas

Types of Reactions

4-Amino-5-methylthiophene-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.

Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

Substitution Reagents: Acyl chlorides or alkyl halides for substitution reactions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of acylated or alkylated products.

Aplicaciones Científicas De Investigación

Chemistry

4-Amino-5-methylthiophene-3-carboxylic acid hydrochloride serves as a fundamental building block in the synthesis of more complex thiophene derivatives. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it valuable for developing new materials and compounds.

Key Reactions :

- Oxidation : Formation of sulfoxides or sulfones.

- Reduction : Generation of alcohol derivatives.

- Substitution : Creation of acylated or alkylated products.

Biology

The compound exhibits promising biological activities, particularly in antimicrobial and anticancer research. Studies have shown its potential to inhibit bacterial growth and its interaction with various biological targets.

Biological Activities :

- Antimicrobial Activity : Inhibits bacterial growth by targeting cell wall synthesis pathways.

- Anticancer Properties : May inhibit receptor tyrosine kinases like EphA4, implicated in cancer progression.

Medicine

In medicinal chemistry, 4-Amino-5-methylthiophene-3-carboxylic acid hydrochloride is being explored for its therapeutic applications. It has been investigated as a precursor for developing pharmaceuticals targeting inflammatory diseases and cancers.

Case Study Example :

Research indicates that modifications of this compound can enhance binding affinity to cancer-related targets, suggesting its potential in drug development for oncology.

Industry

In industrial applications, this compound is utilized in the production of organic semiconductors and specialty chemicals. Its unique properties allow for innovative uses in material science.

Mecanismo De Acción

The mechanism of action of 4-Amino-5-methylthiophene-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, further influencing its biological effects .

Comparación Con Compuestos Similares

Similar Compounds

4-Amino-5-methylthiophene-3-carboxylic acid: The free acid form without the hydrochloride salt.

4-Amino-5-methylthiophene-3-carboxylic acid methyl ester: The esterified form of the compound.

4-Aminosulfonyl-5-methylthiophene-3-carboxylic acid: A sulfonyl derivative with different chemical properties.

Uniqueness

4-Amino-5-methylthiophene-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. The presence of both amino and carboxylic acid groups allows for versatile chemical modifications and interactions, making it valuable in various research applications .

Actividad Biológica

4-Amino-5-methylthiophene-3-carboxylic acid hydrochloride is a thiophene derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological activity, including its mechanisms of action, effectiveness against various pathogens, and its cytotoxic properties against cancer cell lines.

- Molecular Formula : C6H7NO2S·HCl

- Molecular Weight : 193.65 g/mol

Thiophene derivatives, including 4-Amino-5-methylthiophene-3-carboxylic acid hydrochloride, interact with multiple biological targets. They are known to engage in various biochemical pathways, influencing processes such as:

- Suzuki-Miyaura Cross-Coupling Reactions : This reaction is significant in forming carbon-carbon bonds, which may play a role in the compound's pharmacological properties.

- Antimicrobial Activity : The compound exhibits promising antibacterial and antifungal properties, likely due to its ability to disrupt microbial cellular processes.

Antimicrobial Activity

Research indicates that 4-Amino-5-methylthiophene-3-carboxylic acid hydrochloride has shown effectiveness against both Gram-positive and Gram-negative bacteria.

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Escherichia coli | 0.0195 | Moderate |

| Staphylococcus aureus | 0.0048 | Good |

| Candida albicans | 0.039 | Moderate |

The minimum inhibitory concentration (MIC) values suggest that the compound has a strong potential as an antimicrobial agent .

Anticancer Activity

The compound's anticancer properties have been evaluated against several human cancer cell lines. Notably, it has demonstrated significant cytotoxic effects:

| Cell Line | IC50 (µg/mL) | Selectivity Index |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.013 | High |

| MDA-MB-231 (Breast Cancer) | 0.056 | Moderate |

The selectivity index indicates that the compound is particularly effective against breast cancer cell lines while maintaining lower toxicity to normal cells .

Case Studies

- Cytotoxicity Evaluation : In a study evaluating various thienopyrimidine derivatives, 4-Amino-5-methylthiophene-3-carboxylic acid hydrochloride was found to exhibit significant antiproliferative activity against MCF-7 and MDA-MB-231 cells with IC50 values of 0.013 µM and 0.056 µM, respectively .

- Antimicrobial Testing : Another investigation tested the compound against a range of bacterial strains, confirming its effectiveness with MIC values indicating strong antibacterial activity against E. coli and S. aureus. This positions it as a potential candidate for developing new antimicrobial therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.